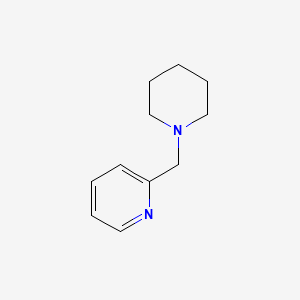
2-(Pipéridin-1-ylméthyl)pyridine
Vue d'ensemble
Description
2-(Piperidin-1-ylmethyl)pyridine (2-PMP) is an organic compound with a molecular formula of C9H14N2. It is a colorless liquid with a boiling point of 134-135 °C, and a melting point of -47 °C. 2-PMP has a variety of applications in scientific research, and is used in the synthesis of a variety of compounds.
Applications De Recherche Scientifique
Synthèse et applications pharmacologiques
Les pipéridines, y compris la « 2-(Pipéridin-1-ylméthyl)pyridine », sont parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques . La littérature scientifique actuelle résume les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Applications anticancéreuses
Le traitement impliquant la « this compound » s'est avéré inhiber la prolifération des cellules HT29 et DLD-1 de manière dose-dépendante . Ce composé inhibe en outre la progression vers la phase S en arrêtant le cycle cellulaire DLD-1 et HT29 en phase G1/G0 .
Applications antivirales
Les dérivés de la pipéridine, y compris la « this compound », ont été utilisés comme agents antiviraux .
Applications antimalariennes
Les dérivés de la pipéridine ont également été utilisés dans des applications antimalariennes .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont montré des propriétés antimicrobiennes et antifongiques .
Applications antihypertensives
Les dérivés de la pipéridine ont été utilisés comme agents antihypertenseurs .
Applications analgésiques et anti-inflammatoires
Les composés comportant une partie pipéridine présentent une grande variété d'activités biologiques, y compris des effets analgésiques et anti-inflammatoires .
Applications antipsychotiques
La pipéridine et ses dérivés, y compris la « this compound », ont été utilisés comme agents antipsychotiques .
Mécanisme D'action
Target of Action
The primary targets of 2-(Piperidin-1-ylmethyl)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(Piperidin-1-ylmethyl)pyridine interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(Piperidin-1-ylmethyl)pyridine affects various biochemical pathways. These pathways are primarily involved in cell proliferation and survival . By inhibiting ALK and ROS1, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .
Result of Action
The result of the action of 2-(Piperidin-1-ylmethyl)pyridine is a decrease in cell proliferation and survival . This is due to the compound’s ability to inhibit the activity of ALK and ROS1, which are key players in these processes .
Safety and Hazards
Orientations Futures
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Analyse Biochimique
Biochemical Properties
2-(Piperidin-1-ylmethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper ions, which can interact with DNA via intercalation, causing destabilization of DNA at specific homogeneous G–C regions . This interaction highlights the compound’s potential in biochemical applications, particularly in DNA binding and destabilization studies.
Cellular Effects
The effects of 2-(Piperidin-1-ylmethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by interacting with DNA and causing structural changes. This compound has been observed to cause DNA cleavage and destabilization, particularly in regions rich in G–C pairs . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, making 2-(Piperidin-1-ylmethyl)pyridine a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, 2-(Piperidin-1-ylmethyl)pyridine exerts its effects through binding interactions with biomolecules. It forms complexes with copper ions, which then interact with DNA via intercalation . This binding leads to the destabilization of the DNA structure, particularly at G–C rich regions, resulting in DNA cleavage. The compound’s ability to bind and destabilize DNA highlights its potential as a DNA-destabilizing agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-ylmethyl)pyridine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound, when complexed with copper ions, remains stable and retains its DNA-destabilizing properties over time . This stability makes it a reliable tool for long-term biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-ylmethyl)pyridine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant DNA cleavage and destabilization . These threshold effects are crucial for determining the appropriate dosage for experimental studies, ensuring that the compound’s beneficial effects are maximized while minimizing potential adverse effects.
Metabolic Pathways
2-(Piperidin-1-ylmethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. The compound’s interaction with copper ions and subsequent DNA binding highlight its role in metabolic processes that involve DNA repair and replication . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Piperidin-1-ylmethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with copper ions facilitates its transport to specific cellular compartments where it can exert its DNA-destabilizing effects . This targeted distribution is crucial for its effectiveness in biochemical and cellular studies.
Subcellular Localization
2-(Piperidin-1-ylmethyl)pyridine’s subcellular localization is primarily within the nucleus, where it interacts with DNA. The compound’s ability to bind to DNA and cause destabilization highlights its role in nuclear processes such as DNA replication and repair . Understanding its subcellular localization is essential for elucidating its overall impact on cellular function and gene expression.
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXLDFXGPHVDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291820 | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-77-5 | |
| Record name | NSC78460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a copper complex containing 2-(piperidin-1-ylmethyl)pyridine influence its interaction with DNA?
A: Research suggests that the copper complex containing 2-(piperidin-1-ylmethyl)pyridine, specifically [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate, interacts with DNA via intercalation []. This is in contrast to similar copper complexes containing quinoline as a ligand, which were found to interact with DNA through minor groove binding []. This difference in binding mode highlights the importance of ligand structure in determining the DNA interaction mechanism of metal complexes.
Q2: What is the impact of 2-(piperidin-1-ylmethyl)pyridine containing copper complexes on DNA stability?
A: While the provided research [] doesn't directly assess the impact of [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate on DNA stability, it does note that other copper complexes utilizing quinoline as a ligand, which interact via groove binding, demonstrate a higher capacity for DNA destabilization compared to the intercalating complex containing 2-(piperidin-1-ylmethyl)pyridine. Further research is needed to directly evaluate the effect of [[Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate] hydrate on DNA stability and compare it to other similar complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



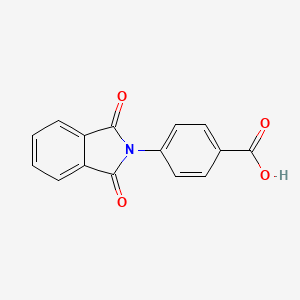

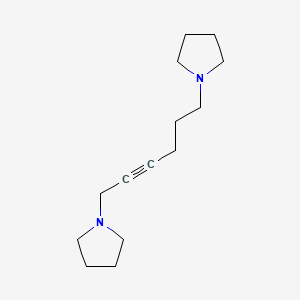
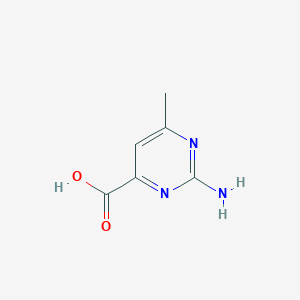


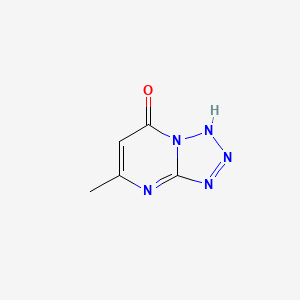

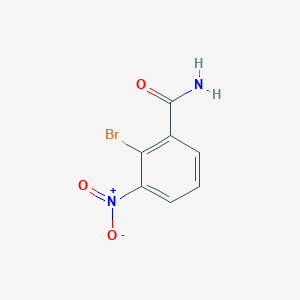
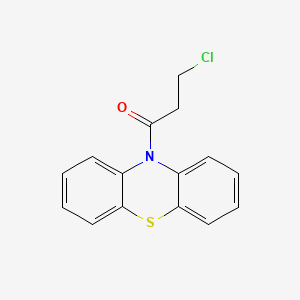


![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
